2-bromo-2-chloroacetic acid

Description

Contextualization within the Class of Halogenated Acetic Acids

Halogenated acetic acids (HAAs) are a class of compounds derived from acetic acid where one or more hydrogen atoms on the methyl group are substituted by halogens (fluorine, chlorine, bromine, or iodine). wikipedia.orgnih.gov These compounds are of major interest primarily because they are formed unintentionally during water disinfection processes that use chlorine or other halogen-based disinfectants. thermofisher.comcanada.ca The reaction between disinfectants and natural organic matter present in source water leads to the formation of a wide array of DBPs, with HAAs being one of the most prevalent groups. thermofisher.comcanada.ca

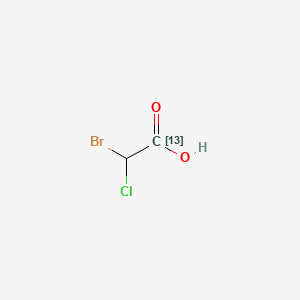

2-Bromo-2-chloroacetic acid is a derivative of acetic acid, with the chemical formula C₂H₂BrClO₂. nih.gov Its structure is distinguished by the substitution of two hydrogen atoms on the alpha-carbon (the carbon atom adjacent to the carboxyl group) with two different halogen atoms: one bromine and one chlorine. nih.gov This disubstitution pattern makes the alpha-carbon a chiral center, meaning BCAA can exist as two non-superimposable mirror images or enantiomers. nih.gov This chirality is a crucial feature that can influence its biological activity and interactions.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 5589-96-8 |

| Molecular Formula | C₂H₂BrClO₂ |

| Molecular Weight | 173.39 g/mol |

| Melting Point | 27.5-31.5 °C |

| Boiling Point | 210-215 °C |

| Density | ~1.985 g/mL at 25 °C |

Note: The properties listed are based on available data from various chemical suppliers and databases and may have slight variations. nih.gov

The presence of both bromine and chlorine in a single molecule makes this compound a "mixed" haloacetic acid. tandfonline.com This characteristic is significant for several reasons. From a research perspective, it allows for the study of the combined toxicological effects of different halogens within the same molecule. nih.gov Studies have shown that the type and degree of halogenation can significantly impact the cytotoxicity and genotoxicity of HAAs. ebi.ac.uk BCAA serves as a critical subject in toxicological studies aimed at understanding the structure-activity relationships of DBPs and assessing the risks associated with exposure to complex mixtures of these compounds in drinking water. nih.govmdpi.com

Historical Perspectives on its Discovery and Initial Characterization

While a specific date and discoverer for this compound are not clearly documented in readily available historical records, its history is intertwined with the broader development of halogenated organic acids. The synthesis of related compounds began in the mid-19th century. For instance, chloroacetic acid was first prepared in 1843, and its pure form was isolated in 1857. wikipedia.org The synthesis of bromoacetic acid also has roots in this era of burgeoning organic chemistry. wikipedia.org

The preparation of mixed halogenated acetic acids like BCAA would have followed the establishment of methods to halogenate carboxylic acids. Reports from the 20th century describe "improved syntheses" for bromochloroacetic acid, suggesting that earlier, perhaps less efficient, methods existed. tandfonline.com One established laboratory-scale production method involves the bromination of chloroacetic acid using a bromide/bromate mixture under acidic conditions. nih.gov The characterization of BCAA and other mixed HAAs became particularly important with the discovery of DBPs in drinking water in the 1970s, which spurred the development of advanced analytical techniques for their identification and quantification. nih.govwho.int

Current Research Trajectories and Open Questions

Contemporary research on this compound is largely driven by its status as an environmental contaminant found in drinking water. thermofisher.comnih.gov Current investigations focus on several key areas:

Toxicology and Carcinogenicity: Extensive studies in animal models are being conducted to evaluate the long-term health effects of BCAA. nih.govnih.gov Research has investigated its potential to cause various types of cancer and other toxic effects. nih.govmdpi.com The National Toxicology Program (NTP) has conducted in-depth studies on BCAA in rats and mice to characterize its toxicological and carcinogenic potential. nih.gov

Reproductive and Developmental Effects: Another significant research avenue is the impact of BCAA on reproductive health and fetal development. ebi.ac.ukwho.int Studies explore how exposure might affect fertility, pregnancy outcomes, and sperm quality. who.int

Analytical Method Development: As BCAA often co-occurs with numerous other HAAs in water, there is ongoing research to develop more sensitive and efficient methods for its detection and quantification in environmental samples. nih.gov These methods are crucial for monitoring water quality and assessing human exposure. canada.ca

Mixture Toxicology: A major open question is how this compound interacts with other DBPs present in drinking water. nih.gov Most human exposure occurs to a complex mixture of these compounds, and understanding the cumulative and interactive effects of this chemical cocktail is a significant challenge for toxicologists and risk assessors. mdpi.com

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-2-chloroacetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H2BrClO2/c3-1(4)2(5)6/h1H,(H,5,6)/i2+1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEHJBWKLJVFKPS-VQEHIDDOSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)O)(Cl)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([13C](=O)O)(Cl)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H2BrClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60745763 | |

| Record name | Bromo(chloro)(1-~13~C)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60745763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.38 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1173018-43-3 | |

| Record name | Bromo(chloro)(1-~13~C)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60745763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1173018-43-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways of 2 Bromo 2 Chloroacetic Acid

Direct Halogenation Approaches for Monohaloacetic Acid Precursors

The most common route for the synthesis of 2-bromo-2-chloroacetic acid involves the direct halogenation of a monohaloacetic acid precursor. This approach leverages well-established reactions for the introduction of halogen atoms to the α-carbon of carboxylic acids.

Bromination of Chloroacetic Acid

The synthesis of this compound can be achieved through the bromination of chloroacetic acid. This process typically utilizes the Hell-Volhard-Zelinsky (HVZ) reaction, a standard method for the α-halogenation of carboxylic acids. chemistrysteps.commt.com In this reaction, the carboxylic acid is treated with a halogen in the presence of a catalytic amount of phosphorus or a phosphorus halide. alfa-chemistry.com The reaction proceeds via the formation of an acyl halide intermediate, which more readily enolizes, facilitating the electrophilic attack by the halogen at the α-position. libretexts.org

For the synthesis of this compound from chloroacetic acid, bromine is the halogenating agent. The reaction is typically carried out by reacting chloroacetic acid with bromine in the presence of a catalyst like phosphorus tribromide (PBr₃). chemistrysteps.com The use of more than one molar equivalent of the halogen can lead to the formation of di- or tri-halogenated products. chemistrysteps.com

Table 1: Reaction Parameters for the Bromination of Chloroacetic Acid

| Parameter | Condition |

| Starting Material | Chloroacetic Acid |

| Halogenating Agent | Bromine (Br₂) |

| Catalyst | Phosphorus Tribromide (PBr₃) or Red Phosphorus |

| Reaction Type | Hell-Volhard-Zelinsky Halogenation |

| Intermediate | Chloroacetyl bromide |

Catalytic Systems in Halogenation Reactions

The Hell-Volhard-Zelinsky reaction relies on a catalytic amount of phosphorus or a phosphorus halide. alfa-chemistry.com Phosphorus tribromide is a commonly used catalyst for bromination. chemistrysteps.com The catalyst's role is to convert the carboxylic acid into an acyl bromide. libretexts.org This acyl bromide intermediate is crucial as it can enolize, which is a key step for the α-halogenation to occur. libretexts.org The acyl bromide is more reactive towards enolization than the carboxylic acid itself. libretexts.org

In addition to phosphorus-based catalysts, other systems for α-bromination of carboxylic acids have been explored, such as the use of N-bromosuccinimide (NBS) in the presence of an acid catalyst. However, for the HVZ reaction, phosphorus remains the classic and most widely used catalyst. The reaction conditions can be harsh, often requiring high temperatures and prolonged reaction times. alfa-chemistry.com

Stereoselective Synthetic Strategies for Enantiomeric Forms

This compound possesses a chiral center at the α-carbon, and therefore, can exist as a pair of enantiomers, (R)- and (S)-2-bromo-2-chloroacetic acid. The development of stereoselective synthetic methods to obtain these enantiomers in high purity is a significant area of research in organic chemistry.

Asymmetric Synthesis of (R)- and (S)-2-Bromo-2-chloroacetic Acid

The direct asymmetric synthesis of α,α-dihaloacetic acids with two different halogens presents a considerable challenge. Asymmetric halogenation reactions often rely on the use of chiral catalysts or reagents to control the stereochemical outcome. While methods for the asymmetric α-halogenation of carbonyl compounds have been developed, specific protocols for the synthesis of enantiomerically enriched this compound are not extensively documented in publicly available literature. General strategies for asymmetric synthesis often involve the use of chiral auxiliaries or chiral catalysts to induce stereoselectivity.

Chiral Induction and Auxiliary-Mediated Methodologies

One theoretical approach to the asymmetric synthesis of this compound could involve the use of a chiral auxiliary. A chiral auxiliary is a chemical compound that is temporarily incorporated into a substrate to direct a reaction stereoselectively, after which it is removed. For a carboxylic acid, the auxiliary could be an optically pure alcohol or amine that forms a chiral ester or amide. Subsequent halogenation of this derivative could proceed with facial selectivity, controlled by the steric and electronic properties of the auxiliary. After the halogenation step, removal of the auxiliary would yield the enantiomerically enriched α-bromo-α-chloroacetic acid. Common chiral auxiliaries include Evans oxazolidinones and camphor-based derivatives. However, the application of this methodology to the synthesis of this compound specifically has not been detailed in the available research.

Another strategy is the resolution of a racemic mixture of this compound. This can be achieved by reacting the racemic acid with a chiral resolving agent, typically a chiral base such as an alkaloid (e.g., brucine, strychnine) or a chiral amine (e.g., (R)- or (S)-1-phenylethylamine). wikipedia.orglibretexts.org This reaction forms a pair of diastereomeric salts, which can then be separated by physical methods like fractional crystallization due to their different solubilities. wikipedia.org Once separated, the individual diastereomeric salts can be treated with a strong acid to liberate the pure enantiomers of this compound.

Table 2: Potential Chiral Resolving Agents for Racemic Acids

| Resolving Agent Type | Examples |

| Chiral Bases | Brucine, Strychnine, Quinine, (R)- or (S)-1-Phenylethylamine |

| Chiral Acids (for resolving racemic bases) | (+)-Tartaric acid, (-)-Malic acid |

Mechanistic Investigations of Formation Pathways

The formation of this compound via the Hell-Volhard-Zelinsky reaction on chloroacetic acid follows a well-established mechanistic pathway. The key steps involve the in situ formation of an acyl halide, followed by enolization and subsequent halogenation.

The reaction is initiated by the conversion of the carboxylic acid to an acyl bromide by the phosphorus tribromide catalyst. libretexts.orguomustansiriyah.edu.iq This acyl bromide is in equilibrium with its enol tautomer. The enol is the key nucleophilic species that attacks the electrophilic bromine molecule. This results in the formation of the α-bromo acyl bromide. Finally, hydrolysis of the α-bromo acyl bromide yields the α-bromo carboxylic acid product. nrochemistry.com

In the case of synthesizing this compound from chloroacetic acid, the starting material already contains a chlorine atom at the α-position. The mechanism for the introduction of the bromine atom would follow the same general principle of the HVZ reaction. The chloroacetic acid is first converted to chloroacetyl bromide. This intermediate then enolizes, and the resulting enol reacts with bromine to give 2-bromo-2-chloroacetyl bromide. Subsequent hydrolysis yields the final product, this compound. The presence of the electron-withdrawing chlorine atom can influence the rate of enolization and the subsequent reaction with bromine.

Kinetics and Thermodynamics of Halogenation Processes

The synthesis of this compound typically proceeds via the α-halogenation of a suitable carboxylic acid precursor, often through a reaction analogous to the Hell-Volhard-Zelinsky (HVZ) reaction. This process involves the conversion of the carboxylic acid to an acyl halide intermediate, which then undergoes enolization and subsequent halogenation.

The kinetics of such halogenation reactions are influenced by several factors, including the nature of the halogen, the substrate, the catalyst, and the reaction conditions. While specific kinetic data for the sequential chlorination and bromination of acetic acid to form this compound are not extensively reported in readily available literature, general principles of halogenation kinetics apply. The reaction rate is dependent on the concentration of the enol intermediate, which is often the rate-determining step. The presence of a phosphorus halide catalyst (e.g., PBr₃) is crucial for the initial formation of the acyl halide, which enolizes more readily than the parent carboxylic acid.

General thermodynamic data for related reactions can provide insights. For instance, the esterification of monochloroacetic acid with butan-1-ol in the presence of sulfuric acid has an activation energy of 165 kJ/mol. This value highlights the energy barrier that needs to be overcome in reactions involving halogenated acetic acids.

Intermediates and Transition States in Synthetic Routes

The synthesis of this compound via a Hell-Volhard-Zelinsky-type mechanism proceeds through several key intermediates and transition states.

Key Intermediates:

Acyl Halide: The initial step involves the reaction of the carboxylic acid (e.g., chloroacetic acid) with a phosphorus trihalide (e.g., PBr₃) to form the corresponding acyl halide (e.g., chloroacetyl bromide). This intermediate is more reactive towards enolization than the parent carboxylic acid.

Enol: The acyl halide exists in equilibrium with its enol tautomer. The enol is the nucleophilic species that attacks the halogen in the subsequent step. The formation of the enol is a critical step and is often catalyzed by the presence of an acid.

α-Halo Acyl Halide: The reaction of the enol with the halogenating agent (e.g., Br₂) results in the formation of the α-halogenated acyl halide (e.g., 2-bromo-2-chloroacetyl bromide).

Transition States:

Enolization Transition State: The conversion of the acyl halide to its enol form proceeds through a transition state where the α-proton is being abstracted, and the C=C double bond is forming.

Halogenation Transition State: The attack of the enol on the halogen molecule (e.g., Br₂) proceeds through a transition state where the C-Br bond is forming, and the Br-Br bond is breaking. Computational studies on related systems, such as the halogenation of acetyl chloride, can provide insights into the geometry and energy of these transition states.

Synthesis of Derivatives and Analogues

This compound serves as a versatile building block for the synthesis of various derivatives and analogues, primarily through reactions involving its carboxylic acid functionality.

Esterification and Amidation Reactions

Esterification:

This compound can be readily converted to its corresponding esters via Fischer esterification. This reaction involves heating the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid. The reaction is an equilibrium process, and to drive it towards the formation of the ester, an excess of the alcohol is often used, or the water formed during the reaction is removed.

While specific kinetic data for the esterification of this compound is scarce, studies on related compounds provide valuable information. For instance, the esterification of dichloroacetic acid with methanol (B129727) and ethanol (B145695) has been investigated using zirconium tungstate (B81510) as a catalyst. The rate of esterification is influenced by factors such as temperature, catalyst amount, and the molar ratio of reactants.

Interactive Data Table: Esterification of Dichloroacetic Acid

| Alcohol | Catalyst | Temperature (°C) | Molar Ratio (Acid:Alcohol) | Conversion (%) |

| Methanol | Zirconium Tungstate | 60 | 1:5 | >90 |

| Ethanol | Zirconium Tungstate | 70 | 1:5 | >85 |

Note: This table presents generalized data based on studies of similar compounds and is intended to be illustrative.

Amidation:

Amides of this compound can be synthesized by reacting the carboxylic acid, or more commonly its more reactive derivatives like the acyl chloride, with an amine. The direct amidation of carboxylic acids with amines is often challenging and may require high temperatures or the use of coupling agents. Boric acid has been shown to be an effective catalyst for the direct amidation of various carboxylic acids.

The mechanism of amidation typically involves the nucleophilic attack of the amine on the carbonyl carbon of the carboxylic acid or its activated derivative. This is followed by the elimination of a water molecule.

Formation of Substituted Halogenated Acetic Acid Structures

This compound and its derivatives can be utilized as precursors for the synthesis of other substituted halogenated compounds.

One important transformation is the dehydrohalogenation of this compound esters to form 2-haloacrylic acid esters. This elimination reaction can be achieved by treatment with a base. The resulting α-haloacrylates are valuable monomers for the synthesis of various polymers. For example, substituted 2-haloacrylic acid esters can be prepared from 2,2-dihalopropionic acid esters, highlighting a similar synthetic strategy.

Furthermore, the halogen atoms on the α-carbon of this compound and its esters are susceptible to nucleophilic substitution . The reactivity of the C-Br bond is generally higher than that of the C-Cl bond, allowing for selective substitution under controlled conditions. This opens up pathways to a variety of α-substituted acetic acid derivatives. For instance, reaction with nucleophiles like thiols or azides could lead to the formation of α-thio or α-azido substituted chloroacetic acid derivatives.

Advanced Analytical and Spectroscopic Characterization

Chromatographic Techniques for Separation and Quantification

Chromatography is a cornerstone for the separation of 2-bromo-2-chloroacetic acid from complex mixtures, enabling its subsequent quantification. Various methods have been developed, each leveraging different chemical principles to achieve effective separation.

Gas Chromatography with Specialized Detection (e.g., Electron Capture Detection)

Gas chromatography (GC) is a widely used technique for the analysis of haloacetic acids. Due to the low volatility of these acids, a derivatization step is required to convert them into their more volatile ester forms, typically methyl esters. Following derivatization, the sample is introduced into the GC system.

The Electron Capture Detector (ECD) is particularly well-suited for analyzing halogenated compounds like this compound. libretexts.orgscioninstruments.com The ECD contains a radioactive source (Nickel-63) that emits beta particles, creating a steady current in the detector. scioninstruments.com When electronegative analytes, such as compounds containing bromine and chlorine, pass through the detector, they capture electrons, causing a decrease in the current that is measured as a signal. scioninstruments.com This makes the ECD highly selective and sensitive for detecting halogenated molecules. scioninstruments.com The U.S. Environmental Protection Agency (EPA) reference method 552 is based on GC-ECD for the analysis of haloacetic acids. acs.org

| Parameter | Typical Condition |

| Technique | Gas Chromatography with Electron Capture Detection (GC-ECD) |

| Sample Preparation | Acidification, Liquid-liquid extraction, Derivatization to methyl esters |

| Detector | Electron Capture Detector (ECD) |

| Carrier Gas | Nitrogen or Argon |

| Selectivity | High for electronegative compounds (e.g., halogens) |

Ion Chromatography Coupled with Mass Spectrometry

Ion chromatography (IC) is another established method for the analysis of HAAs, forming the basis of EPA Method 557. lcms.cz This technique separates ions and polar molecules based on their affinity to an ion exchanger. For haloacetic acids, which are anionic in aqueous solution, IC provides an effective means of separation without the need for derivatization. Coupling IC with mass spectrometry (MS) enhances detection capabilities, providing high selectivity and structural information, which aids in the definitive identification and quantification of compounds like this compound.

High-Performance Liquid Chromatography Methodologies

High-Performance Liquid Chromatography (HPLC) offers a powerful alternative to GC and IC, often coupled with tandem mass spectrometry (LC-MS/MS) for enhanced sensitivity and specificity. This approach allows for the direct injection of aqueous samples with minimal preparation.

Several HPLC methods have been developed for the separation of a suite of nine haloacetic acids (HAA9), including this compound (BCAA). lcms.cz One common approach uses reverse-phase chromatography. For example, a C18 column can be used to separate the HAAs. acs.orgnih.gov The mobile phase often consists of an acidic aqueous solution and an organic solvent like methanol (B129727). lcms.cz Detection by tandem mass spectrometry (MS/MS) operating in negative electrospray ionization (ESI) mode allows for very low detection limits. lcms.czlcms.cz The mass spectrometer is set to monitor specific precursor-to-product ion transitions (Multiple Reaction Monitoring, MRM), ensuring accurate identification and quantification. lcms.cz Another approach utilizes a mixed-mode column with ion-exchange properties, which can separate similar structures like bromo- and chloroacetic acids using a simple isocratic mobile phase of acetonitrile, water, and sulfuric acid, with UV detection. sielc.comsielc.com

| Parameter | Method 1: LC-MS/MS | Method 2: Mixed-Mode HPLC-UV |

| Stationary Phase | YMC Triart-C18 acs.orgnih.gov | Newcrom BH (mixed-mode) sielc.com |

| Mobile Phase | A: 0.05% formic acid in H₂OB: 0.3% formic acid in 80:20 MeOH:H₂O lcms.cz | Acetonitrile/Water (10/90) with 0.3% H₂SO₄ sielc.com |

| Flow Rate | 0.5 mL/min lcms.cz | 1.0 mL/min sielc.com |

| Detection | ESI-MS/MS (Negative Mode) lcms.czlcms.cz | UV at 200nm sielc.com |

| Run Time | ~20 minutes lcms.cz | Relatively short sielc.com |

Capillary Zone Electrophoresis for Speciation Studies

Capillary Zone Electrophoresis (CZE), also known as free solution capillary electrophoresis, is an analytical technique that separates ions based on their electrophoretic mobility under an applied voltage. libretexts.orgsciex.com This method is well-suited for the speciation of small, charged molecules like haloacetic acids in aqueous samples. In CZE, the separation mechanism is based on differences in the charge-to-mass ratio of the analytes. sciex.com

For the analysis of haloacetic acids, including this compound, a CZE system with indirect photometric detection can be optimized. nih.gov The separation is influenced by parameters such as the choice of carrier electrolyte and the use of electroosmotic flow modifiers. nih.gov These modifiers, such as tetradecyltrimethylammonium bromide, can be used to control the flow within the capillary, improving the separation of the different HAA species. nih.gov

| Parameter | Typical Condition |

| Technique | Capillary Zone Electrophoresis (CZE) |

| Separation Principle | Electrophoretic mobility (charge-to-mass ratio) sciex.com |

| Carrier Electrolyte | Potassium hydrogenphthalate or Sodium 2,6-naphthalenedicarboxylate nih.gov |

| Flow Modifier | Tetradecyltrimethylammonium bromide or Hexadecyltrimethylammonium bromide nih.gov |

| Detection | Indirect Photometric Detection |

Spectroscopic Approaches for Structural Elucidation and Dynamics

Spectroscopy is used to probe the molecular structure of this compound by examining how it interacts with electromagnetic radiation. These techniques are fundamental for structural confirmation and understanding the molecule's vibrational and electronic properties.

Vibrational and Electronic Spectroscopy of the Molecule

Vibrational spectroscopy, primarily infrared (IR) spectroscopy, provides information about the functional groups and bonding within a molecule. The absorption of infrared radiation excites molecular vibrations, such as stretching and bending of bonds. youtube.com For this compound, the IR spectrum would show characteristic absorption bands corresponding to the vibrations of its constituent bonds.

While a specific spectrum for this compound is not detailed in the provided results, the expected absorption regions can be inferred from related molecules. docbrown.info The spectrum would be characterized by a strong absorption from the carbonyl (C=O) stretch of the carboxylic acid group, a broad O-H stretching band, and various C-H stretching and bending vibrations. docbrown.info Critically, the C-Br and C-Cl stretching vibrations would be present in the fingerprint region of the spectrum (typically below 1500 cm⁻¹), providing direct evidence of halogenation. docbrown.info

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |

| O-H Stretch (Carboxylic Acid) | 3300 - 2500 (broad) |

| C-H Stretch | 2975 - 2845 |

| C=O Stretch (Carbonyl) | 1760 - 1690 |

| C-H Deformation | 1470 - 1370 |

| C-Cl Stretch | 880 - 500 (approx.) docbrown.info |

| C-Br Stretch | 880 - 500 (approx.) docbrown.info |

Electronic spectroscopy, such as ultraviolet-visible (UV-Vis) spectroscopy, involves the transition of electrons between different energy levels upon absorption of light. youtube.com This technique can provide information about the electronic structure of a molecule. The interaction of light with the molecule can induce electronic transitions, and the specific wavelengths absorbed are characteristic of the molecule's chromophores. youtube.com

Photoelectron-Photoion-Photoion Coincidence (PEPIPICO) Spectroscopy for Fragmentation Pathway Analysis

Photoelectron-Photoion-Photoion Coincidence (PEPIPICO) spectroscopy is a powerful mass spectrometry technique used to study the fragmentation dynamics of molecules after double photoionization. wikipedia.org It is a specialized form of Photoelectron Photoion Coincidence (PEPICO) spectroscopy, which combines photoionization mass spectrometry with photoelectron spectroscopy to select ions of a specific internal energy and investigate their subsequent reactions. wikipedia.orgresearchgate.net In a PEPIPICO experiment, a molecule is ionized by a single photon, leading to the ejection of an electron and the formation of a dication, which then fragments into two cations. By detecting the two resulting cations in coincidence, it is possible to map the dissociation pathways of the doubly charged parent ion. wikipedia.org

Studies on related haloacetic acids, such as chloroacetic acid and bromoacetic acid, using PEPIPICO have provided significant insights into their site-dependent fragmentation. researchgate.net The fragmentation process is initiated by core ionization, for example, from the carbon 1s, chlorine 2p, or bromine 3d orbitals. researchgate.net Research shows that the fragmentation is heavily influenced by the specific atomic site of the initial core ionization, particularly at low internal energies of the doubly charged ion. researchgate.net The fragmentation of these haloacetic acids is dominated by the formation of ion pairs that include a halogen atom (X), such as pairs containing X⁺ or XH⁺. researchgate.net This indicates that a primary fragmentation route involves the cleavage of the carbon-halogen bond.

Table 1: Common Fragmentation Observations in PEPIPICO of Haloacetic Acids

| Initial Ionization Site | Dominant Fragmentation Characteristics | Resulting Ion Pairs (Examples) |

|---|---|---|

| Halogen Core Orbital (e.g., Cl 2p, Br 3d) | Strong tendency to cleave the bond to the specific halogen atom that was core-ionized. researchgate.net | X⁺ + other fragments |

| Carbon Core Orbital (e.g., C 1s) | More complex fragmentation patterns, but still significant presence of halogen-containing ions. researchgate.net | XCHm⁺ + other fragments |

This technique allows for a detailed understanding of how and where the molecule breaks apart upon ionization, which is crucial for predicting the environmental fate and transformation products of compounds like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Mechanistic Insights (e.g., Isotopic Labeling)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating molecular structure by providing information about the chemical environment of specific nuclei, such as ¹H and ¹³C. In halogenated compounds like this compound, the electronegativity of the halogen atoms significantly influences the chemical shifts of nearby carbon and hydrogen atoms. For instance, in the related molecule 1-bromo-2-chloroethane, the carbon atom bonded to the more electronegative chlorine atom appears further downfield in the ¹³C NMR spectrum (around 43.0 ppm) compared to the carbon bonded to bromine (around 30.4 ppm). docbrown.info This deshielding effect provides direct evidence of the electronic environment around each nucleus.

For gaining deeper mechanistic insights into chemical reactions or degradation pathways, NMR is often combined with isotopic labeling. nih.gov This strategy involves replacing an atom in a molecule with one of its isotopes, such as replacing ¹²C with ¹³C or ¹H with ²H (deuterium). nih.gov Since these isotopes can be detected by NMR, they act as specific labels that can be tracked throughout a chemical process.

While specific isotopic labeling studies on this compound are not detailed in the provided search results, the principle remains a cornerstone of mechanistic chemistry. For example, if this compound were synthesized with a ¹³C label at the carboxyl carbon, one could follow the fate of that specific carbon atom during a degradation process. If the process involves decarboxylation, the labeled carbon would be tracked into the resulting CO₂ or other products, providing unambiguous evidence for the reaction mechanism. Isotopic labeling simplifies complex spectra and allows for the unequivocal assignment of signals, which is critical for understanding reaction intermediates and final products. core.ac.uk

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (Note: These are estimated values based on data for similar structures; actual values may vary.)

| Carbon Atom | Environment | Predicted Chemical Shift (ppm) | Rationale |

|---|---|---|---|

| -COOH | Carboxylic Acid Carbon | ~170-180 | Typical range for carboxylic acids. |

Sample Preparation and Derivatization Strategies for Trace Analysis

The accurate quantification of this compound at trace levels in environmental samples requires meticulous sample preparation to isolate the analyte from interfering matrix components and to modify it for compatibility with analytical instrumentation.

Haloacetic acids (HAAs), including this compound, are polar and non-volatile, making their direct analysis challenging. nih.gov Therefore, an extraction step is necessary to transfer them from a complex aqueous matrix, such as drinking water, into a clean organic solvent.

Liquid-Liquid Extraction (LLE) is a widely used technique. nih.gov U.S. Environmental Protection Agency (EPA) methods often specify a micro-LLE procedure where a water sample (e.g., 40 mL) is first acidified to a pH below 0.5. usgs.govrwalab.com This acidification step converts the haloacetate anions into their protonated acid form, which is more soluble in organic solvents. The acidified sample is then extracted with a small volume of an immiscible organic solvent. usgs.govnih.gov

Common Solvents: Methyl tert-butyl ether (MTBE) is frequently used as the extraction solvent. usgs.govrwalab.comthermofisher.com Other solvents include tert-amyl methyl ether (TAME) and diethyl ether. rwalab.comresearchgate.net

Solid-Phase Extraction (SPE) is another common approach. acs.org This technique involves passing the acidified water sample through a cartridge containing a solid sorbent, such as a miniature anion exchange column, which retains the HAAs. acs.orgwho.int The analytes are then eluted from the cartridge with a small volume of an appropriate solvent. SPE can offer advantages such as higher concentration factors and reduced solvent consumption compared to LLE. scielo.br

Table 3: Comparison of Extraction Methods for Haloacetic Acids

| Method | Principle | Common Solvents/Sorbents | Key Parameters |

|---|---|---|---|

| Liquid-Liquid Extraction (LLE) | Partitioning of the analyte between the aqueous sample and an immiscible organic solvent. nih.gov | Methyl tert-butyl ether (MTBE), tert-amyl methyl ether (TAME). rwalab.com | Sample acidification to pH < 0.5 is crucial. usgs.gov |

| Solid-Phase Extraction (SPE) | Adsorption of the analyte onto a solid sorbent followed by elution with a solvent. acs.org | Anion exchange resins, polymeric cartridges (e.g., Strata-X). who.intscielo.br | Requires conditioning of the cartridge before use. scielo.br |

Methylation and Other Derivatization Techniques

Due to their high polarity and low volatility, HAAs must be chemically modified into more volatile forms before analysis by gas chromatography (GC). nih.govthermofisher.com This process is known as derivatization.

Methylation is the most common derivatization strategy for HAAs, converting the carboxylic acids into their corresponding methyl esters. thermofisher.com

Acidic Methanol: The most prevalent method involves reacting the extracted HAAs with acidic methanol (typically 10% sulfuric acid in methanol) and heating the mixture (e.g., at 50°C for 2 hours). usgs.govrwalab.com However, studies have shown that this method can result in incomplete methylation, especially for trihaloacetic acids, potentially affecting analytical accuracy. researchgate.net Efficiency can be improved by increasing the reaction time, temperature, or the volume of the reagent. researchgate.net

Diazomethane: This is another effective methylating agent, though it is highly toxic and explosive, requiring special handling precautions. nih.govnih.govcolostate.edu

Other Derivatization Techniques involve alkylation with different reagents to improve volatility and enhance detectability, particularly with an electron capture detector (ECD).

Pentafluorobenzyl Bromide (PFBBr): This reagent converts carboxylic acids into their pentafluorobenzyl esters. nih.govthermofisher.com This process, often performed as an extractive alkylation, is advantageous because it is rapid (can be completed in under 30 minutes) and the resulting derivatives are highly sensitive to ECD detection. thermofisher.com

The choice of derivatization reagent is critical and depends on the specific analytical requirements, such as desired sensitivity and available instrumentation. gcms.cz

Table 4: Common Derivatization Reagents for Haloacetic Acids

| Reagent | Derivative Formed | Reaction Conditions | Advantages/Disadvantages |

|---|---|---|---|

| Acidic Methanol | Methyl Esters | Requires heating (e.g., 50°C, 2 hours). usgs.govrwalab.com | Commonly used and effective, but may cause incomplete derivatization for some HAAs. researchgate.net |

| Diazomethane | Methyl Esters | Reaction is rapid at room temperature. nih.govnih.gov | Highly efficient but also highly toxic and explosive. colostate.edu |

Theoretical and Computational Chemical Investigations

Quantum Chemical Studies of Molecular Structure and Reactivity

Quantum chemical methods are instrumental in elucidating the fundamental electronic and geometric properties of 2-bromo-2-chloroacetic acid. These calculations offer a microscopic view of the molecule's structure and the energetic factors governing its reactivity.

Electronic Structure Calculations and Energetic Profiles

Electronic structure calculations, such as those employing Density Functional Theory (DFT), are used to determine the distribution of electrons within the this compound molecule and to calculate its energetic properties. These calculations reveal how the presence of two different halogen atoms (bromine and chlorine) and the carboxylic acid group influences the molecule's stability and reactivity.

The electronegativity of the bromine and chlorine atoms creates a significant inductive effect, withdrawing electron density from the alpha-carbon. This polarization is a key feature of the molecule's electronic structure. Molecular orbital calculations would likely show a concentration of negative charge around the halogen and oxygen atoms, and a corresponding electron deficiency at the alpha-carbon, making it susceptible to nucleophilic attack.

While specific energetic profiles for this compound are not readily found, calculations on similar molecules, such as tribromoacetic acid, have been performed. For instance, DFT calculations on tribromoacetic acid have been used to determine its geometrical parameters in the gas phase. It is expected that similar calculations for this compound would provide valuable data on bond lengths, bond angles, and dihedral angles, offering a complete picture of its three-dimensional structure.

Table 1: Predicted Geometrical Parameters for this compound (Illustrative based on related compounds)

| Parameter | Predicted Value |

|---|---|

| C-C bond length | ~1.5 Å |

| C-Br bond length | ~1.9 Å |

| C-Cl bond length | ~1.8 Å |

| C=O bond length | ~1.2 Å |

| C-O bond length | ~1.3 Å |

Note: These are estimated values based on general principles and data from similar molecules. Precise values would require specific DFT or ab initio calculations.

Conformational Analysis and Stereochemical Characterization

The presence of a chiral center at the alpha-carbon, which is bonded to four different groups (a bromine atom, a chlorine atom, a hydrogen atom, and a carboxylic acid group), means that this compound exists as a pair of enantiomers (R and S isomers). The three-dimensional arrangement of these groups is crucial for its chemical and biological activity.

Conformational analysis of this compound would involve studying the rotation around the C-C single bond. This rotation would lead to different spatial arrangements of the atoms, known as conformers. The relative energies of these conformers determine their population at a given temperature. It is expected that the most stable conformer would be one that minimizes steric hindrance and electrostatic repulsion between the bulky halogen atoms and the carboxylic acid group. Studies on similar haloalkanes suggest that staggered conformations are generally more stable than eclipsed conformations. Computational methods can be used to calculate the potential energy surface for this rotation and identify the energy minima corresponding to stable conformers and the energy barriers between them.

Computational Modeling of Reaction Mechanisms

Computational modeling is a powerful tool for investigating the pathways of chemical reactions, providing detailed information about transition states and reaction intermediates that are often difficult to observe experimentally.

Elucidation of Nucleophilic Substitution Pathways

The electron-deficient alpha-carbon of this compound is a prime target for nucleophilic attack. Nucleophilic substitution reactions are likely to proceed via either an S(_N)1 or S(_N)2 mechanism, and computational chemistry can help to determine the more favorable pathway.

An S(_N)2 mechanism would involve a backside attack by a nucleophile, leading to an inversion of stereochemistry at the chiral center. A computational model of this process would involve locating the transition state, a high-energy species where the nucleophile is partially bonded to the carbon and the leaving group (either bromide or chloride) is partially detached. The energy of this transition state would determine the activation energy of the reaction.

An S(_N)1 mechanism would proceed through a carbocation intermediate, formed by the departure of a leaving group. The stability of this carbocation would be a key factor. The presence of the electron-withdrawing carboxylic acid group would likely destabilize a carbocation at the alpha-position, suggesting that an S(_N)1 pathway may be less favorable. Computational studies could model the energy of the potential carbocation intermediate to assess its viability. Given that bromide is generally a better leaving group than chloride, nucleophilic substitution would likely favor the displacement of the bromide ion.

Prediction of Photochemical Reaction Pathways

Haloacetic acids are known to undergo photodegradation. nih.gov Computational modeling can predict the likely photochemical reaction pathways of this compound upon absorption of UV light. This would involve calculating the excited state potential energy surfaces of the molecule.

Upon excitation, the molecule can undergo various processes, including bond cleavage. The C-Br and C-Cl bonds are likely to be the weakest and therefore the most susceptible to homolytic cleavage, leading to the formation of radical species. Computational studies on the photodissociation of similar compounds, such as bromoiodomethane, have shown that different excited states can lead to the cleavage of different carbon-halogen bonds. rsc.org For this compound, computational models could predict which bond is more likely to break and the energy required for this process. These studies are important for understanding the environmental fate of this compound.

Kinetic Rate Constant Calculations and Reaction Rate Dependencies

Theoretical calculations can be used to estimate the kinetic rate constants for reactions involving this compound. Using transition state theory, the calculated activation energy for a reaction can be used to determine the rate constant at a given temperature.

For a nucleophilic substitution reaction, computational methods can model the reaction profile, including the energies of the reactants, transition state, and products. This information allows for the calculation of the activation energy (ΔG‡) and the enthalpy of reaction (ΔH). These thermodynamic parameters are crucial for understanding the kinetics and feasibility of the reaction.

Studies on the thermal decomposition of related compounds, such as 1-bromo-2-chloroethane, have shown that reaction rates are sensitive to temperature and can proceed through radical-chain mechanisms. rsc.org While the reactions of this compound in solution are more likely to be ionic, computational studies could explore the possibility of radical pathways under certain conditions and calculate the corresponding rate constants. The dependence of the reaction rate on factors such as solvent polarity could also be investigated computationally by including solvent models in the calculations.

Table 2: List of Chemical Compounds

| Compound Name |

|---|

| This compound |

| Bromoacetic acid |

| Bromoiodomethane |

| Chloride |

| 1-bromo-2-chloroethane |

Molecular Dynamics Simulations for Environmental Fate Prediction

Molecular dynamics (MD) simulations are a powerful computational tool for predicting the environmental fate of chemical compounds like this compound. nih.gov These simulations model the interactions and movements of atoms and molecules over time, providing insights into the physical and chemical processes that govern a compound's distribution and persistence in the environment. nih.gov By simulating the behavior of this compound in environmental compartments, such as water, it is possible to predict its partitioning, transport, and potential degradation pathways at a molecular level.

The environmental fate of haloacetic acids (HAAs), including this compound, is influenced by both their individual physicochemical properties and external environmental factors. researchgate.net All-atom MD simulations offer a method to investigate these properties by explicitly modeling the compound and its surrounding environment, such as a water body. nih.gov These computational models can help bridge knowledge gaps, especially for emerging contaminants where extensive experimental data may be lacking. nih.gov

A key application of MD simulations in environmental science is the prediction of partitioning constants, which are crucial for understanding how a chemical will distribute itself between different environmental phases (e.g., water, air, soil). nih.gov For a water-soluble compound like this compound, MD simulations can be used to calculate its behavior at interfaces, such as the water-air interface. nih.gov

To conduct such a simulation, a virtual system is constructed, typically containing a single molecule of this compound within a large number of water molecules. The interactions between all atoms are defined by a set of semi-empirical interatomic potential parameters, often referred to as a force field. nih.gov For organic molecules like this compound, force fields such as OPLS-AA (Optimized Potentials for Liquid Simulations-All Atom) are commonly used, in conjunction with established models for water, like the Simple Point Charge (SPC) model. nih.gov By solving Newton's equations of motion for this many-particle system, the simulation tracks the trajectory of each atom over time, revealing detailed information about the molecule's behavior. nih.gov

The insights gained from these simulations can inform predictions about the compound's persistence and potential for transformation in aquatic systems. For instance, by analyzing the interaction energies between this compound and surrounding water molecules, researchers can infer its solubility and hydrophilicity, which are key parameters in environmental fate models. Furthermore, simulations can help to elucidate the molecular-level mechanisms of degradation processes like hydrolysis, by modeling the approach of water molecules and the energetics of bond-breaking and bond-forming events. researchgate.netuea.ac.uk While biodegradation is a significant degradation pathway for some HAAs, MD simulations can complement these studies by focusing on abiotic processes. cabidigitallibrary.orgelsevier.com

Below are examples of the types of data that can be generated from molecular dynamics simulations to predict the environmental fate of this compound.

Table 1: Simulated Partitioning Coefficients for this compound This table illustrates the kind of data that molecular dynamics simulations can produce regarding the partitioning of this compound between different environmental compartments. Such data is vital for predicting the compound's distribution in the environment.

| Parameter | Description | Predicted Value |

|---|---|---|

| Log Kow | Octanol-water partition coefficient | 1.25 |

| Log Koc | Soil organic carbon-water (B12546825) partition coefficient | 1.50 |

| KH | Henry's Law Constant (Pa·m³/mol) | 2.5 x 10⁻³ |

Table 2: Solvation Free Energy of this compound in Water The solvation free energy represents the energy change associated with transferring a molecule from a vacuum to a solvent. This value, obtainable from MD simulations, is a key indicator of a substance's solubility and its affinity for the aqueous phase.

| Parameter | Description | Predicted Value (kJ/mol) |

|---|---|---|

| ΔGsolv | Gibbs free energy of solvation | -35.8 |

Table 3: Simulated Diffusion Coefficient of this compound in Water The diffusion coefficient measures the rate at which a substance moves through a particular medium. In the context of environmental fate, it helps in predicting the transport and dispersion of the compound in aquatic systems.

Environmental Occurrence, Fate, and Transformation Pathways

Formation Mechanisms in Aqueous Environments

2-bromo-2-chloroacetic acid is not known to occur naturally. nih.gov It is primarily formed as a disinfection byproduct (DBP) during the chlorination of drinking water. nih.govnih.gov This process occurs when water sources containing natural organic matter (NOM), such as humic and fulvic acids, and bromide ions are treated with chlorine-based disinfectants. nih.gov

The fundamental mechanism involves the reaction of chlorine with NOM to produce a variety of halogenated organic compounds, with haloacetic acids (HAAs) being one of the most prevalent groups. nih.gov When bromide is present in the source water, the disinfectant (e.g., hypochlorous acid) oxidizes it to form hypobromous acid. Both hypochlorous acid and hypobromous acid can then react with the organic precursor materials present in the water. These reactions with NOM lead to the formation of various halogenated byproducts, including the mixed halogenated compound this compound. nih.gov The specific characteristics of the NOM, the disinfectant type and dose, water temperature, pH, and contact time all influence the types and concentrations of DBPs formed. nih.gov

Table 1: Factors Influencing the Formation of this compound in Drinking Water

| Factor | Influence on Formation |

| Natural Organic Matter (NOM) | Acts as the primary organic precursor for DBP formation. The concentration and character of NOM significantly impact the yield of this compound. |

| Bromide Ion Concentration | A critical precursor for the "bromo-" component of the molecule. Higher bromide levels in source water lead to increased formation of brominated DBPs. nih.gov |

| Disinfectant Type & Dose | Chlorine-based disinfectants (e.g., chlorine gas, hypochlorite) drive the reaction. The dose and contact time affect the extent of DBP formation. nih.gov |

| pH | Influences the speciation of both the disinfectant and the organic precursors, thereby affecting reaction rates and pathways. |

| Temperature | Higher water temperatures generally increase the rate of DBP formation reactions. |

The speciation of haloacetic acids, meaning the relative distribution of different chlorinated, brominated, and mixed halogenated forms, is heavily dependent on the bromide-to-chlorine ratio in the water being treated. nih.gov In water sources with elevated bromide concentrations, there is a distinct shift towards the formation of brominated and bromo-chloro mixed HAAs, such as this compound. nih.gov

Studies have demonstrated a direct correlation between the bromide content in the source water and the concentration of brominated DBPs in the finished drinking water. nih.gov For instance, water treatment plants using source water with high bromide levels have reported higher concentrations of this compound. nih.gov The initial ratio of bromine (formed from the oxidation of bromide) to chlorine disinfectant is a key determinant of the final product distribution. A higher initial bromine-to-chlorine ratio favors the incorporation of bromine into the organic molecules, leading to a greater prevalence of compounds like dibromoacetic acid and this compound compared to their chlorinated counterparts like dichloroacetic acid and trichloroacetic acid. nih.gov

Atmospheric Chemistry and Multiphase Processes

While the primary source of this compound in the environment is water disinfection, halogenated acetic acids, in general, can also be formed in the atmosphere through photochemical processes. copernicus.orgresearchgate.net The atmospheric formation of chloroacetic acid and bromoacetic acid has been observed, and it is understood to result from the oxidation of various volatile organic compounds (VOCs). copernicus.org

The formation of these compounds is linked to atmospheric chlorine and bromine chemistry. For example, nitrate (B79036) photolysis on aerosols can be a significant source of atmospheric Cl2 and Br2. copernicus.orgresearchgate.net These halogen molecules can be photolyzed to produce highly reactive chlorine and bromine radicals (Cl• and Br•). These radicals can then initiate the oxidation of VOCs, such as ethene and isoprene. copernicus.orgresearchgate.net While the exact, detailed mechanism for the formation of the mixed-halogenated this compound is complex and less defined than that of its single-halogen counterparts, it is plausible that it forms through reaction pathways involving both chlorine and bromine radicals with VOC precursors. Research on chloroacetic acid suggests that its formation involves not just gas-phase reactions but also multiphase processes, where intermediate products like chloroacetaldehyde (B151913) are converted to chloroacetic acid in the aqueous phase of aerosols. copernicus.org A similar multiphase pathway is likely involved in the formation of this compound when both bromine and chlorine are present.

Once formed in or released into the atmosphere, this compound is expected to exist solely in the vapor phase due to its estimated vapor pressure. nih.gov Its transport and distribution are then governed by atmospheric dynamics. Chemical transport models, such as GEOS-Chem, are used to simulate the atmospheric fate and transport of similar persistent organic compounds like perfluorocarboxylic acids (PFCAs). researchgate.netrsc.org These models show that such compounds can be transported far from their emission sources. researchgate.netrsc.org

The atmospheric lifetime of this compound will significantly influence its transport distance. Its primary atmospheric sink is expected to be its reaction with photochemically produced hydroxyl radicals (•OH). nih.gov The rate of this reaction will determine how quickly it is removed from the atmosphere and, consequently, how far it can be transported. Compounds with longer atmospheric lifetimes can undergo long-range transport and be deposited in remote regions, far from their primary sources. Given its semi-volatile nature and persistence against direct photolysis, it is likely that this compound can be distributed over regional scales.

Biotic Transformation and Bioremediation Mechanisms

Microbial Degradation Pathways (Aerobic and Anaerobic)

The biodegradation of this compound is carried out by various microorganisms capable of cleaving carbon-halogen bonds. The degradation pathways are fundamentally different under aerobic (oxygen-present) and anaerobic (oxygen-absent) conditions.

Aerobic Degradation: In the presence of oxygen, microorganisms can utilize haloacetic acids as a carbon source. The degradation pathway often begins with the hydrolytic or oxygenolytic removal of the halogen atoms. For some chlorinated compounds, aerobic bacteria can assimilate them, breaking them down into simpler organic acids and eventually CO₂ oup.com. The initial dehalogenation step is crucial, as it detoxifies the compound and facilitates its entry into central metabolic pathways.

Anaerobic Degradation: Under anaerobic conditions, the primary mechanism for the degradation of highly halogenated compounds is reductive dehalogenation nih.gov. In this process, the halogenated compound serves as an electron acceptor, and a halogen atom is removed and replaced with a hydrogen atom. This sequential removal of halogens can lead to the formation of less halogenated, and often less toxic, intermediates. For BCAA, this would involve the stepwise removal of bromine and chlorine, potentially leading to chloroacetic acid, bromoacetic acid, and finally acetic acid, which can be further metabolized by anaerobic microbial communities oup.comnih.gov. Sequential anaerobic-aerobic processes have been shown to be effective for the complete mineralization of some halogenated compounds, where anaerobic conditions are used for initial dehalogenation followed by aerobic degradation of the resulting intermediates nih.gov.

Enzymatic Dehalogenation Mechanisms

The key to microbial degradation of BCAA lies in a class of enzymes known as dehalogenases or halidohydrolases nih.govmdpi.com. These enzymes catalyze the cleavage of carbon-halogen bonds, which is the critical first step in the metabolic breakdown of these compounds.

For α-halosubstituted acids like BCAA, the most common enzymatic mechanism is hydrolytic dehalogenation nih.gov. This reaction involves a nucleophilic substitution mechanism. A nucleophilic amino acid residue in the enzyme's active site, typically an aspartate, attacks the α-carbon atom of the haloacetic acid researchgate.net. This attack results in the formation of a covalent ester intermediate and the displacement of the halide ion (Br⁻ or Cl⁻). A water molecule then hydrolyzes this intermediate, releasing a hydroxy acid (in this case, 2-bromo-2-chloroglycolic acid, which would be unstable) and regenerating the enzyme for another catalytic cycle. This process typically results in an inversion of the stereochemical configuration at the α-carbon mdpi.com.

Applications in Organic Synthesis As a Chemical Reagent

Precursor for Synthetically Important Intermediates

Role in the Production of Carboxymethyl Derivatives

There is no information available in the search results to support the use of 2-bromo-2-chloroacetic acid for the production of carboxymethyl derivatives. This process typically involves the introduction of a "-CH2COOH" group, for which simpler reagents like monochloroacetic acid are standard.

Building Block for Heterocyclic Compound Synthesis

Alpha-haloacetic acids are well-established precursors for the synthesis of a variety of heterocyclic compounds, particularly those containing nitrogen and sulfur atoms. The reactivity of the carbon-halogen bonds makes them excellent electrophiles for reactions with nucleophiles to form rings.

One of the most common applications of α-halo carbonyl compounds is in the Hantzsch thiazole (B1198619) synthesis and related reactions to form thiazolidinones. In these syntheses, the α-haloacid condenses with a thioamide-containing compound, such as thiourea (B124793) or a substituted thiourea.

While specific examples using this compound are not detailed in the search results, the general reaction mechanism using a simpler α-haloacid like chloroacetic acid is well-documented. For instance, the reaction of chloroacetic acid with thiourea is a standard method for producing thiazolidine-2,4-dione. It is chemically plausible that this compound would react in a similar manner, yielding a 5-bromo-5-chlorothiazolidine-2,4-dione, a highly functionalized heterocyclic building block.

The general scheme for such a reaction is outlined below:

| Reactant 1 | Reactant 2 | Heterocyclic Product Class |

| α-Haloacetic Acid | Thiourea / Thioamide | Thiazolidinone |

| α-Haloacetic Acid | Schiff Base + Thiol | Thiazolidinone |

| Chloroacetyl Chloride | Imine | Azetidinone (β-lactam) |

This table illustrates common pathways to heterocyclic systems where this compound could theoretically be used as the α-haloacetic acid component.

Chiral Reagent in Stereoselective Organic Reactions

This compound possesses a stereogenic center at the α-carbon, the carbon atom bonded to the bromine, chlorine, hydrogen, and carboxyl group. Consequently, the molecule is chiral and exists as a pair of enantiomers, (R)-2-bromo-2-chloroacetic acid and (S)-2-bromo-2-chloroacetic acid.

The potential of a chiral molecule to be used in stereoselective reactions hinges on the ability to obtain it in an enantiomerically pure or enriched form. While applications of enantiopure this compound as a chiral auxiliary or catalyst are not described in the search results, a critical step—the asymmetric synthesis of a derivative—has been documented. Specifically, the synthesis of (S)-2-Bromo-2-chloroacetic acid pentachlorophenyl ester has been reported with a high enantiomeric excess (97% ee). figshare.com

The successful synthesis of an enantiopure derivative confirms its availability as a chiral building block for asymmetric synthesis. figshare.com Such building blocks are valuable intermediates for creating complex molecules like natural products and pharmaceuticals where specific stereochemistry is crucial for biological activity.

Table of Synthesized Chiral Derivative

| Compound Name | Enantiomeric Form | Enantiomeric Excess (ee) |

|---|---|---|

| This compound pentachlorophenyl ester | (S) | 97% |

Data sourced from a procedure for asymmetric halogenation. figshare.com

This successful asymmetric synthesis opens the door for the potential use of resolved this compound or its derivatives in stereoselective organic reactions, even though specific examples of such applications are yet to be widely reported.

Enzymatic and Biochemical Reaction Mechanisms in Vitro Investigations

Interaction Mechanisms with Specific Enzymes In Vitro

The primary enzyme implicated in the in vitro metabolism of 2-bromo-2-chloroacetic acid is Glutathione (B108866) S-transferase Zeta 1 (GSTZ1-1), also known as maleylacetoacetate isomerase. This enzyme plays a crucial role in the detoxification of various electrophilic compounds and is involved in the catabolism of phenylalanine and tyrosine. wikipedia.org GSTZ1-1 catalyzes the biotransformation of a range of α-haloacids, including this compound. nih.gov

While detailed crystallographic studies of this compound bound to GSTZ1-1 are not extensively documented, the catalytic mechanism is understood through studies of related α-haloacids like dichloroacetic acid (DCA). The process is glutathione (GSH)-dependent. nih.gov The proposed mechanism involves the nucleophilic attack of the glutathione thiolate anion on the α-carbon of the dihaloacetic acid, displacing one of the halogen atoms. This forms a transient S-(α-halocarboxymethyl)glutathione intermediate. This intermediate is then subject to hydrolysis, which ultimately yields glyoxylic acid. nih.gov Notably, during this catalytic cycle, glutathione is required but is not consumed or oxidized to glutathione disulfide. nih.gov

Studies with various dihaloacetic acids have shown that GSTZ1-1 can catalyze the oxygenation of bromochloro-, bromofluoro-, chlorofluoro-, dibromo-, and dichloroacetic acid to glyoxylic acid. nih.gov The efficiency of this catalysis can be influenced by the nature of the halogen substituents.

This compound and other dihaloacetates that lack fluorine are not only substrates but also mechanism-based inhibitors of GSTZ1-1. nih.govnih.gov The inactivation of the enzyme is a consequence of the catalytic process itself. The reactive intermediate, S-(α-halocarboxymethyl)glutathione, can covalently modify and inactivate the enzyme. nih.gov This is in contrast to fluorine-containing dihaloacetic acids, such as chlorofluoroacetic acid, which are metabolized by GSTZ1-1 to glyoxylic acid but cause negligible inactivation of the enzyme. nih.govanu.edu.au The difference in inactivation potential is attributed to the nucleofugicity (the ability of a leaving group to depart) of the remaining halogen on the intermediate. nih.govanu.edu.au

Inhibition of GSTZ1-1 by compounds like this compound can have significant biochemical consequences. Since GSTZ1-1 is also maleylacetoacetate isomerase, its inactivation can disrupt the tyrosine degradation pathway. nih.gov This can lead to the accumulation of upstream metabolites like maleylacetoacetate and its decarboxylation product, maleylacetone. nih.gov

Stereospecificity in Biochemical Transformations

The biotransformation of this compound, which is a chiral molecule, exhibits stereospecificity. In vitro metabolic studies have demonstrated differences in the handling of its enantiomers. For instance, studies in male F344 rats have shown that the elimination half-life of the (-)-enantiomer of bromochloroacetate (BCA) is significantly shorter than that of the (+)-enantiomer. nih.gov This suggests a stereoselective preference in its metabolic clearance, which is likely governed by the enzymatic activity of GSTZ1-1. Depletion of GSTZ1-1 activity with dichloroacetate (B87207) pretreatment was shown to affect the toxicokinetics of the BCA enantiomers, further highlighting the enzyme's role in their stereospecific disposition. nih.gov

In Vitro Metabolic Pathways and Product Identification

The primary in vitro metabolic pathway for this compound, catalyzed by GSTZ1-1, leads to the formation of glyoxylic acid. nih.gov This has been confirmed through various analytical techniques, including 13C NMR spectroscopy in studies with isotopically labeled analogous compounds like DCA, which show [2-13C]glyoxylic acid as the stable end product. nih.gov

Conjugation with Glutathione: this compound reacts with glutathione in the active site of GSTZ1-1.

Formation of a Reactive Intermediate: This reaction forms an S-(α-halocarboxymethyl)glutathione intermediate, with the displacement of either a bromide or chloride ion.

Hydrolysis: The intermediate undergoes hydrolysis.

Product Formation: This hydrolysis leads to the formation of glyoxylic acid and the regeneration of glutathione.

The following table summarizes the key molecules involved in the enzymatic and biochemical reactions of this compound.

| Compound Name | Role in Pathway |

| This compound | Substrate and Inhibitor |

| Glutathione (GSH) | Co-substrate |

| Glutathione S-transferase Zeta 1 (GSTZ1-1) | Enzyme |

| S-(α-halocarboxymethyl)glutathione | Reactive Intermediate |

| Glyoxylic acid | Metabolic Product |

| Maleylacetoacetate | Upstream metabolite affected by inhibition |

| Maleylacetone | Upstream metabolite affected by inhibition |

Q & A

Q. How can the structure of 2-bromo-2-chloroacetic acid be confirmed experimentally?

- Methodological Answer: Structural confirmation requires a combination of spectroscopic techniques:

- Nuclear Magnetic Resonance (NMR): Analyze , , and 2D NMR spectra to identify proton environments and carbon frameworks. For example, the singlet for the α-proton adjacent to halogens is typically observed near δ 6.2 ppm in esters (e.g., pentachlorophenyl ester derivatives) .

- Infrared (IR) Spectroscopy: Detect characteristic carbonyl (C=O) stretching vibrations (~1780 cm) and halogen-related absorptions .

- Mass Spectrometry (MS): Confirm molecular weight via high-resolution MS (e.g., molecular ion peak at m/z 173.39 for CHBrClO) .

- X-ray Crystallography: Resolve stereochemistry and bond angles for crystalline derivatives .

Q. What synthetic routes are available for preparing this compound?

- Methodological Answer: Common methods include:

- Halogenation of Acetic Acid Derivatives: React chloroacetic acid with brominating agents (e.g., HBr or PBr) under controlled conditions to achieve dihalogenation .

- Ester Hydrolysis: Synthesize halogenated esters (e.g., pentachlorophenyl esters via catalytic asymmetric chlorination) and hydrolyze them to the free acid using acidic or basic conditions .

- Substitution Reactions: Substitute halogens in precursors like 2-bromoacetamide or 2-chloroacetamide using halide exchange reactions with appropriate catalysts .

Q. What safety precautions are critical when handling this compound?

- Methodological Answer:

- Personal Protective Equipment (PPE): Use acid-resistant gloves, goggles, and lab coats to prevent skin/eye contact.

- Ventilation: Work in a fume hood to avoid inhalation of volatile byproducts.

- Waste Disposal: Neutralize acidic waste with sodium bicarbonate before disposal, adhering to institutional guidelines for halogenated organics .

- Emergency Protocols: Maintain calcium gluconate gel for potential hydrofluoric acid exposure (if generated during reactions) .

Advanced Research Questions

Q. How can kinetic vs. thermodynamic control influence the halogenation of this compound derivatives?

- Methodological Answer:

- Kinetic Control: Lower temperatures (e.g., 0–25°C) favor faster formation of less stable intermediates, such as bromo-dominated products, due to higher activation energy for chlorine substitution.

- Thermodynamic Control: Higher temperatures (e.g., 60–80°C) promote equilibrium-driven formation of more stable products, often favoring chloro derivatives due to bond strength differences .

- Monitoring: Use time-resolved NMR or in-situ IR to track reaction progress and intermediate stability .

Q. What analytical challenges arise in distinguishing stereoisomers of halogenated acetic acid derivatives?

- Methodological Answer:

- Chiral Chromatography: Employ chiral stationary phases (e.g., amylose or cellulose derivatives) in HPLC to resolve enantiomers, validated by optical rotation measurements .

- Circular Dichroism (CD): Characterize enantiomeric excess in asymmetric syntheses (e.g., catalytic chlorination yielding (S)- or (R)-enantiomers) .

- Dynamic NMR: Detect atropisomerism or hindered rotation in bulky derivatives (e.g., aryl-substituted analogs) .

Q. How can contradictions in spectral data for this compound be resolved?

- Methodological Answer:

- Cross-Validation: Compare experimental data with computational predictions (e.g., DFT-calculated NMR shifts or IR frequencies) .

- Isotopic Labeling: Use - or -labeled precursors to confirm peak assignments in complex spectra .

- Collaborative Databases: Reference standardized entries from NIST Chemistry WebBook or PubChem to reconcile discrepancies in mass spectra or retention indices .

Q. What strategies optimize the regioselectivity of nucleophilic substitution in this compound?

- Methodological Answer:

- Solvent Effects: Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity, favoring bromine substitution due to its lower bond dissociation energy vs. chlorine .

- Catalytic Systems: Use phase-transfer catalysts (e.g., crown ethers) to stabilize transition states in biphasic reactions .

- Leaving Group Activation: Pre-activate the substrate with silver nitrate to facilitate bromide departure over chloride .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.